molecular formula C5H11NO2 B8540399 2-Propen-1-amine, acetate CAS No. 84158-10-1

2-Propen-1-amine, acetate

Cat. No.: B8540399
CAS No.: 84158-10-1
M. Wt: 117.15 g/mol
InChI Key: VRQIXCOIBHRSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-amine, acetate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in allylamine acetate acts as a nucleophile, enabling alkylation and acylation reactions:

Alkylation with alkyl halides :
Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:
CH2=CHCH2NH3+OAc+R-XCH2=CHCH2NHR+HX+HOAc\text{CH}_2=\text{CHCH}_2\text{NH}_3^+ \text{OAc}^- + \text{R-X} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHR} + \text{HX} + \text{HOAc}
Acylation with acyl chlorides :
Forms amides when treated with acyl chlorides (e.g., acetyl chloride):
CH2=CHCH2NH3+OAc+RCOClCH2=CHCH2NHCOR+HCl+HOAc\text{CH}_2=\text{CHCH}_2\text{NH}_3^+ \text{OAc}^- + \text{RCOCl} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHCOR} + \text{HCl} + \text{HOAc}

The acetate ion moderates reactivity by buffering the reaction medium, preventing excessive protonation of the amine .

Michael Addition

The amine group participates in conjugate additions to α,β-unsaturated carbonyl compounds:
CH2=CHCH2NH3+OAc+CH2=CHCOORCH2=CHCH2NHCH2CH2COOR+HOAc\text{CH}_2=\text{CHCH}_2\text{NH}_3^+ \text{OAc}^- + \text{CH}_2=\text{CHCOOR} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHCH}_2\text{CH}_2\text{COOR} + \text{HOAc}
This reaction is critical in synthesizing β-amino esters, with the acetate enhancing solubility in polar solvents .

Imine Formation

Under acidic conditions, allylamine acetate reacts with aldehydes (e.g., formaldehyde) to form imines:
CH2=CHCH2NH3+OAc+HCHOCH2=CHCH2N=CH2+H2O+HOAc\text{CH}_2=\text{CHCH}_2\text{NH}_3^+ \text{OAc}^- + \text{HCHO} \rightarrow \text{CH}_2=\text{CHCH}_2\text{N=CH}_2 + \text{H}_2\text{O} + \text{HOAc}
This intermediate is pivotal in multicomponent reactions like the Petasis reaction, enabling allyl amine synthesis .

Polymerization Reactions

Allylamine acetate serves as a monomer in polymer synthesis. For example, it reacts with (chloromethyl)oxirane carbonate to form stabilized polymers:

Reaction ComponentRoleOutcome
Allylamine acetateMonomerForms polymer backbone via amine-epoxide linkage
Sodium carbonateStabilizerEnhances disintegration properties
(Chloromethyl)oxiraneCrosslinking agentIntroduces carbonate functionality

This process yields tablets with controlled release profiles, used in pharmaceutical formulations .

Acid-Base Reactions

The acetate counterion enables reversible proton transfer:
CH2=CHCH2NH3+OAc+OHCH2=CHCH2NH2+H2O+OAc\text{CH}_2=\text{CHCH}_2\text{NH}_3^+ \text{OAc}^- + \text{OH}^- \rightarrow \text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{H}_2\text{O} + \text{OAc}^-
In acidic environments, the free amine is regenerated, facilitating its use in pH-sensitive applications .

Comparative Reactivity Insights

Reaction TypeKey ReagentsProductsIndustrial Relevance
Nucleophilic substitutionAlkyl halides, acyl chloridesSecondary amines, amidesPharmaceutical intermediates
Michael additionα,β-unsaturated carbonylsβ-Amino estersPolymer precursors
PolymerizationEpoxides, stabilizersCrosslinked polymersDrug delivery systems

Mechanistic Considerations

  • Nucleophilicity : The amine’s lone pair drives reactivity, while acetate modulates pH to optimize reaction rates.

  • Steric Effects : The allyl group’s planar structure minimizes steric hindrance, favoring addition reactions .

  • Solubility : Acetate enhances solubility in aqueous media, broadening utility in green chemistry applications .

Properties

CAS No.

84158-10-1

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

acetic acid;prop-2-en-1-amine

InChI

InChI=1S/C3H7N.C2H4O2/c1-2-3-4;1-2(3)4/h2H,1,3-4H2;1H3,(H,3,4)

InChI Key

VRQIXCOIBHRSSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCN

Origin of Product

United States

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